onternabez - 256934-39-1

onternabez

Catalog Number: EVT-271099
CAS Number: 256934-39-1
Molecular Formula: C27H42O3
Molecular Weight: 414.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
((1R,2R,5R)-2-(2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl)-7,7-dimethyl-4-bicyclo(3.1.1)hept-3-enyl) methanol is a monoterpenoid.
Source and Classification

Onternabez is derived from the class of cannabinoids, specifically targeting the cannabinoid receptor type 2 (CB2). It has been identified as having multiple pharmacological properties, including analgesic, anti-inflammatory, and immunomodulatory effects. The compound has garnered attention for its potential in treating conditions such as acute respiratory distress syndrome, sepsis, and proliferative vitreoretinopathy, among others .

Synthesis Analysis

The synthesis of Onternabez involves complex organic chemistry techniques that typically include:

  • Starting Materials: The synthesis may begin with precursors that are modified through various chemical reactions such as alkylation, acylation, or cyclization.
  • Reagents: Common reagents may include solvents like acetonitrile or ethanol, acids or bases for reaction conditions, and catalysts to facilitate specific transformations.
  • Technical Parameters: Reaction temperatures and times vary depending on the specific synthetic route but are often optimized through trial and error to yield the desired product with high purity. For example, chromatographic techniques may be employed to isolate the final compound from reaction mixtures.

While specific detailed procedures for Onternabez's synthesis were not explicitly available in the searched literature, general methodologies for synthesizing cannabinoid derivatives can provide insights into the likely approaches used in its development .

Molecular Structure Analysis

Onternabez has a molecular formula of C27H42O3C_{27}H_{42}O_{3} and a unique InChIKey of CFMRIVODIXTERW-BHIFYINESA-N. The compound's structure features a multi-ring system characteristic of cannabinoids, which contributes to its interaction with CB2 receptors.

  • Structural Features: The presence of hydroxyl groups and various alkyl chains suggests potential sites for biological activity.
  • 3D Conformation: Computational modeling studies may be employed to predict the three-dimensional conformation of Onternabez, aiding in understanding its binding affinity to cannabinoid receptors.
Chemical Reactions Analysis

Onternabez participates in several chemical reactions relevant to its therapeutic effects:

  • Receptor Binding: As a selective agonist for CB2 receptors, Onternabez modulates signaling pathways involved in inflammation and immune responses.
  • Cytokine Modulation: It inhibits pro-inflammatory cytokines such as interleukin 1 beta and interleukin 6, which are crucial in mediating inflammatory responses .
  • Potential Combinations: Research indicates that Onternabez may be effective when combined with other antiviral agents like favipiravir in treating viral infections associated with severe inflammatory responses .
Mechanism of Action

Onternabez's mechanism of action primarily involves:

  • CB2 Agonism: By selectively activating CB2 receptors, Onternabez influences immune cell function without the psychoactive effects associated with CB1 receptor activation.
  • Cytokine Inhibition: The compound inhibits key inflammatory mediators, thereby reducing inflammation and promoting homeostasis in pathological conditions such as acute respiratory distress syndrome and sepsis .
Physical and Chemical Properties Analysis

The physical properties of Onternabez include:

Chemical properties include:

  • pH Sensitivity: The compound's activity may vary with pH changes due to ionization states affecting receptor binding.
  • Thermal Stability: Understanding thermal decomposition points is essential for formulation development .
Applications

Onternabez shows promise across several therapeutic areas:

  • Inflammatory Diseases: Its ability to modulate immune responses makes it a candidate for treating chronic inflammatory conditions.
  • Infectious Diseases: Investigated for use against viral infections like SARS-CoV-2 due to its immunomodulatory effects .
  • Ophthalmic Disorders: Potential applications in treating dry eye syndromes and uveitis have been explored during early clinical trials .
Introduction to Onternabez in Contemporary Pharmacological Research

Historical Context and Discovery Trajectory

Onternabez (chemical name: [(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol), also known as HU-308, was first synthesized in the laboratory of Professor Raphael Mechoulam at the Hebrew University of Jerusalem in the late 1990s. The "HU" prefix denotes its institutional origin [1] [7]. Initial characterization studies demonstrated its unique binding affinity for cannabinoid receptors, with Mechoulam and colleagues publishing foundational structure-activity relationship data in 1999 [1]. This work established Onternabez as a peripheral cannabinoid receptor agonist with negligible central nervous system activity due to its CB2 selectivity [1] [8].

The compound’s development trajectory reflects strategic optimization of phytocannabinoid derivatives. As a synthetic analog of cannabidiol (CBD), Onternabez incorporates a dimethylheptyl (DMH) side chain and pinene-derived bicyclic core—structural modifications designed to enhance receptor specificity and metabolic stability [1] [9]. Its molecular formula (C₂₇H₄₂O₃) and stereochemistry were confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallography, with the (1S,2S,5S) enantiomer identified as the pharmacologically active form [1] [7].

Table 1: Key Chemical Properties of Onternabez

PropertyValue
IUPAC Name[(1S,2S,5S)-2-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-4-yl]methanol
Molecular FormulaC₂₇H₄₂O₃
Molecular Weight414.63 g/mol
CAS Registry Number256934-39-1
Selectivity (CB2:CB1)>5,000:1
InChIKeyCFMRIVODIXTERW-BDTNDASRSA-N

Academic Significance in Cannabinoid Receptor Agonist Studies

Onternabez has emerged as a cornerstone tool compound in cannabinoid pharmacology due to its exceptional selectivity for CB2 receptors (>5,000-fold selectivity over CB1 receptors) [1] [8]. This specificity enables researchers to dissect CB2-mediated physiological effects without confounding psychoactivity associated with CB1 activation. Mechanistically, Onternabez functions as a potent full agonist at CB2 receptors, inhibiting adenylyl cyclase activity and reducing intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor binding [3] [6]. This triggers downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinases (PI3Ks), modulating immune cell function and inflammatory mediator release [6] [8].

The compound’s academic impact is evidenced by its extensive use in elucidating CB2 receptor biology:

  • Immune Modulation Studies: Onternabez suppresses pro-inflammatory cytokine production (e.g., IL-6, IL-8) in macrophage and neutrophil models, validating CB2's role in innate immune regulation [2] [8].
  • Therapeutic Target Validation: Preclinical models of acute respiratory distress syndrome (ARDS) demonstrate Onternabez reduces pulmonary inflammation and endothelial permeability, establishing CB2 agonism as a viable anti-inflammatory strategy [2] [4].
  • Receptor Signaling Profiling: Comparative studies using Onternabez versus non-selective agonists (e.g., WIN55,212-2) have mapped tissue-specific CB2 signaling pathways, revealing differential G-protein coupling in immune versus neuronal cells [6] [8].

Table 2: Selectivity Profile of Cannabinoid Receptor Agonists

CompoundCB1 Affinity (Ki, nM)CB2 Affinity (Ki, nM)Selectivity Ratio (CB2:CB1)
Onternabez (HU-308)>10,0000.6–2.3>5,000
WIN55,212-262.33.319
CP55,9400.580.691.2
2-AG47214000.3

Recent innovations have expanded Onternabez’s research applications. Tetra Bio-Pharma’s ARDS-003 program developed an oral formulation optimized for bioavailability, supported by pharmacokinetic studies funded by Canada’s National Research Council [4]. Artificial intelligence platforms (e.g., PREPAiRE) have identified synergistic interactions between Onternabez and antiviral agents like favipiravir, suggesting combinatorial strategies for inflammatory pathologies [2]. Patent analyses reveal accelerating intellectual property activity, with claims covering crystalline forms, nanoparticle delivery systems, and combination therapies targeting cytokine storms [4] [7]. These advancements position Onternabez as both a pharmacological probe and a lead compound for inflammatory disease therapeutics.

Table 3: Recent Research Innovations Involving Onternabez

Innovation DomainKey AdvancementResearch Entity
Formulation ScienceNon-GLP PK studies of optimized oral deliveryTetra Bio-Pharma/NRC
Computational PharmacologyAI-predicted synergy with favipiravir against ARDSPREPAiRE Platform
Structural ChemistryPolymorph patents (crystalline forms)Patent WO2021255632
Molecular ImagingRadiolabeled analogs for CB2 receptor mappingUniversity of Bonn

Note: PK = Pharmacokinetic; ARDS = Acute Respiratory Distress Syndrome

Properties

CAS Number

256934-39-1

Product Name

onternabez

IUPAC Name

[4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3

InChI Key

CFMRIVODIXTERW-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC

Solubility

Soluble in DMSO

Synonyms

icyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)-
HU 308
HU 433
HU-308
HU308

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.